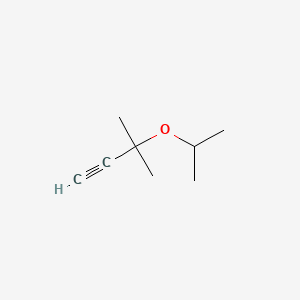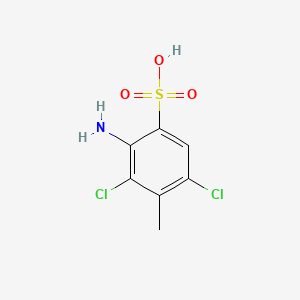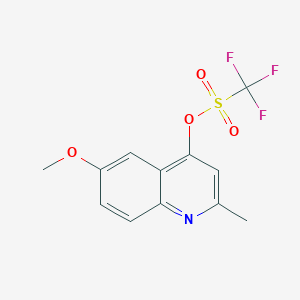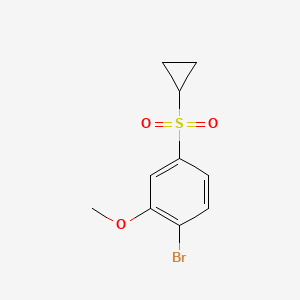
1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of nitrosourea groups, which are known for their alkylating properties. This compound has been studied for its potential use in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) typically involves the reaction of 1,1’-propylenebis(3-(2-chloroethyl)urea) with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) undergoes several types of chemical reactions, including:
Oxidation: The nitrosourea groups can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrosourea groups can lead to the formation of amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines.
Aplicaciones Científicas De Investigación
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, particularly its alkylating properties.
Medicine: Investigated as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cell division.
Industry: Used in the development of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) involves the alkylation of nucleophilic sites in biological molecules. The nitrosourea groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This results in the inhibition of cell division and can induce cell death, making it a potential candidate for cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another nitrosourea compound with similar alkylating properties.
1,1’-Ethylene-bis(3-(2-chloroethyl)-3-nitrosourea): Similar structure but with an ethylene linker instead of a propylene linker.
Uniqueness
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is unique due to its specific structural configuration, which may influence its reactivity and biological activity. The propylene linker provides a different spatial arrangement compared to other similar compounds, potentially leading to distinct interactions with biological targets.
Propiedades
Número CAS |
60784-42-1 |
|---|---|
Fórmula molecular |
C9H16Cl2N6O4 |
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[1-[[2-chloroethyl(nitroso)carbamoyl]amino]propan-2-yl]-1-nitrosourea |
InChI |
InChI=1S/C9H16Cl2N6O4/c1-7(13-9(19)17(15-21)5-3-11)6-12-8(18)16(14-20)4-2-10/h7H,2-6H2,1H3,(H,12,18)(H,13,19) |
Clave InChI |
IFPSYKRLXGQFMH-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)



![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)

![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)
